An In-depth Technical Guide to the Chemical Properties of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a key organic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic ring, featuring a fluorine atom, a nitro group, and a benzylamine hydrochloride moiety, offers a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups dictates the compound's reactivity, making it a valuable building block for the introduction of specific pharmacophores and the modulation of physicochemical properties in drug candidates.
This technical guide provides a comprehensive overview of the chemical properties of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride, including its physicochemical characteristics, spectral data, reactivity profile, and a detailed synthesis protocol. The information presented herein is intended to equip researchers and drug development professionals with the knowledge required to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties
Table 1: Physicochemical Properties of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride and Related Compounds
| Property | (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride | (4-Fluoro-3-nitrophenyl)methanamine (Free Base) |
| Molecular Formula | C₇H₈ClFN₂O₂ | C₇H₇FN₂O₂ |
| Molecular Weight | 206.60 g/mol | 170.14 g/mol [3] |
| Appearance | White crystalline solid[1] | Not specified |
| Solubility | Soluble in water[1] | Not specified |
Spectral Analysis
Detailed experimental spectral data for (4-Fluoro-3-nitrophenyl)methanamine hydrochloride is not widely published. However, the expected spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The aromatic region will be complex due to the substitution pattern. Based on data for 4-fluoro-3-nitroaniline, the aromatic protons would likely appear as multiplets in the range of 7.0-8.5 ppm. The benzylic protons (CH₂) adjacent to the ammonium group would be expected to appear as a singlet further downfield, likely in the range of 4.0-4.5 ppm. The ammonium protons (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon attached to the nitro group will be deshielded and appear at the lower end of the aromatic region. The benzylic carbon (CH₂) is expected to resonate in the range of 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
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N-H stretching of the ammonium group (R-NH₃⁺) as a broad band in the region of 2800-3200 cm⁻¹.
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Asymmetric and symmetric N-O stretching of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
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C-F stretching in the region of 1200-1300 cm⁻¹.
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Aromatic C-H stretching above 3000 cm⁻¹.
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Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion of the free base, (4-fluoro-3-nitrophenyl)methanamine, would be observed at an m/z of 170.14.[3] Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[4] Therefore, fragment ions at m/z 124 and 140 would be expected.
Reactivity and Synthetic Applications
The reactivity of (4-fluoro-3-nitrophenyl)methanamine hydrochloride is primarily dictated by its three functional groups: the fluorine atom, the nitro group, and the benzylamine moiety.
Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the fluorine atom. The fluorine atom, being a good leaving group in SNAr reactions, can be readily displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates. This reactivity is a cornerstone of its utility in building complex molecular scaffolds. For instance, similar compounds like 4-fluoro-3-nitrobenzonitrile are used in the synthesis of kinase inhibitors through SNAr reactions with piperazine derivatives.[5]
Caption: Generalized workflow for SNAr reactions.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride or iron in acidic media.[6] This transformation is crucial for synthesizing diamino derivatives, which are common precursors in the synthesis of heterocyclic compounds like benzimidazoles, which have shown antimycobacterial activity.[7]
Caption: Reduction of the nitro group to an amine.
Reactions of the Benzylamine Group
The primary amine of the benzylamine moiety can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The hydrochloride salt can be neutralized with a base to liberate the free amine for these reactions. Benzylamine itself is a versatile precursor in organic synthesis and is used in the industrial production of many pharmaceuticals.[8]
Synthesis Protocol
A common method for the preparation of (4-fluoro-3-nitrophenyl)methanamine hydrochloride involves the reduction of 4-fluoro-3-nitrobenzonitrile, followed by salt formation. An alternative approach starts from 4-fluoro-3-nitrobenzaldehyde.
Proposed Synthesis from 4-Fluoro-3-nitrobenzaldehyde
This method involves the reductive amination of 4-fluoro-3-nitrobenzaldehyde.
Step 1: Reductive Amination
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To a solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add ammonium acetate (excess, e.g., 10 eq).
-
Stir the mixture at room temperature for 30 minutes.
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Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise while maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-fluoro-3-nitrophenyl)methanamine (free base).
Step 2: Hydrochloride Salt Formation
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Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (4-fluoro-3-nitrophenyl)methanamine hydrochloride.
Caption: Proposed synthesis workflow.
Safety and Handling
(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with strong oxidizing agents and strong bases.[9]
Conclusion
(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, spectral characteristics, reactivity, and a proposed synthetic route to facilitate its effective use in research and development.
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